3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the thiophene and oxadiazole rings imparts unique chemical and physical properties to the molecule, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and benzoic acid groups. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions. The thiophene ring can be introduced through a variety of methods, including cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole and thiophene rings can facilitate binding to specific sites on proteins or other biomolecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxylic acid share the thiophene ring structure.
Oxadiazole derivatives: Compounds like 3,5-diphenyl-1,2,4-oxadiazole and 2,5-dimethyl-1,2,4-oxadiazole contain the oxadiazole ring.
Uniqueness
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the combination of the thiophene, oxadiazole, and benzoic acid moieties in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
823195-16-0 |
---|---|
Molecular Formula |
C13H8N2O3S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzoic acid |
InChI |
InChI=1S/C13H8N2O3S/c16-13(17)9-4-1-3-8(7-9)12-14-11(15-18-12)10-5-2-6-19-10/h1-7H,(H,16,17) |
InChI Key |
LHOMXAVBPWHHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.